molecular formula C9H9N3O4S B13552211 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid

5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid

Cat. No.: B13552211
M. Wt: 255.25 g/mol
InChI Key: XOTTWMPKFWRNDJ-UHFFFAOYSA-N
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Description

5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a pyrazole ring fused to a pyridine ring, with a methanesulfonyl group and a carboxylic acid group attached to the structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: A parent compound with similar structural features but lacking the methanesulfonyl and carboxylic acid groups.

    1-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the methanesulfonyl group.

    5-methanesulfonyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the carboxylic acid group.

Uniqueness

The presence of both the methanesulfonyl and carboxylic acid groups in 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid imparts unique chemical properties, such as increased solubility and reactivity. These functional groups also enhance its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .

Biological Activity

5-Methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole and pyridine ring structure. Its chemical formula is C10H12N2O4SC_10H_{12}N_2O_4S, and it features a methanesulfonyl group that enhances its solubility and biological interactions.

The biological activity of 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Receptor Modulation : It acts on several receptors, potentially modulating pathways related to pain and inflammation.

Anticancer Properties

Recent studies have indicated that 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exhibits promising anticancer activity. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.7Cell cycle arrest
HeLa (Cervical)10.5Inhibition of proliferation

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies reported that it significantly reduced inflammation markers in animal models:

  • Reduction in TNF-alpha Levels : Administration of the compound led to a decrease in tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory processes.
  • Inhibition of NF-kB Pathway : The compound was found to inhibit the NF-kB signaling pathway, which is critical in regulating immune response and inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Rheumatoid Arthritis : In an animal model of rheumatoid arthritis, treatment with 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid resulted in reduced joint swelling and pain scores compared to controls.
  • Cancer Treatment Study : A preliminary clinical trial involving patients with advanced solid tumors showed that the compound was well-tolerated and exhibited preliminary signs of efficacy.

Properties

Molecular Formula

C9H9N3O4S

Molecular Weight

255.25 g/mol

IUPAC Name

1-methyl-5-methylsulfonylpyrazolo[3,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9N3O4S/c1-12-8-6(7(11-12)9(13)14)3-5(4-10-8)17(2,15)16/h3-4H,1-2H3,(H,13,14)

InChI Key

XOTTWMPKFWRNDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)S(=O)(=O)C)C(=N1)C(=O)O

Origin of Product

United States

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